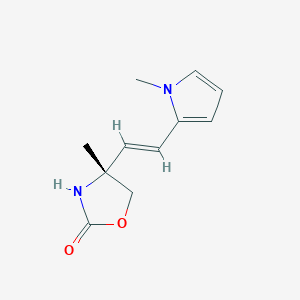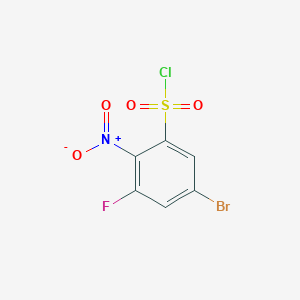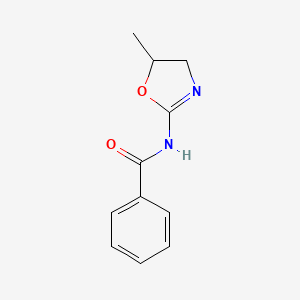
N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide is a chemical compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a benzamide group attached to the oxazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) followed by in-line quenching of residual HF . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often utilizes flow synthesis techniques. This method allows for the rapid and efficient production of oxazoles by continuously feeding reactants through a packed reactor containing commercial manganese dioxide . This approach improves safety and product purity compared to batch synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methyl-5-(4-((substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamides .
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .
Uniqueness
N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide is unique due to its specific oxazole ring structure and the presence of a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
802321-46-6 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-12-11(15-8)13-10(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13,14) |
Clave InChI |
IXRPGGNHVRQKPO-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C(O1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


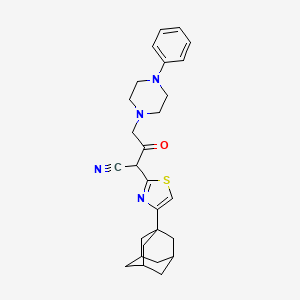
![3-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12856113.png)
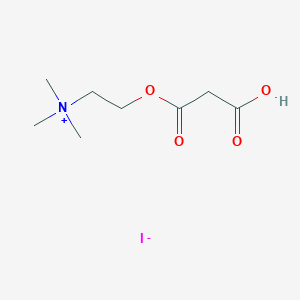
![2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12856119.png)
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
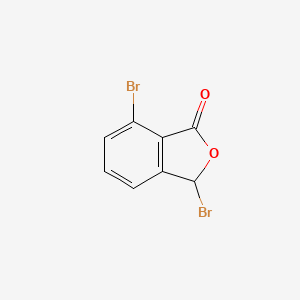
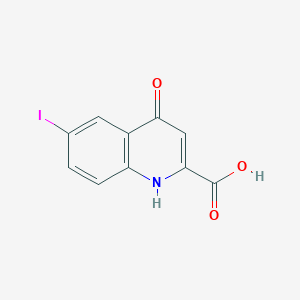


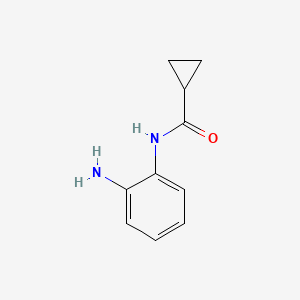
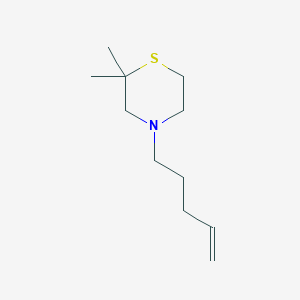
![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
